Structural Distinction Through Pyrrolidin-1-yl at C4 vs. Piperidin-1-yl Analogs
The target compound bears a pyrrolidin-1-yl group (five-membered ring) at the C4 position, whereas the closest commercially cataloged analog, 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (ChemDiv K405-0786), bears a piperidin-1-yl group (six-membered ring) . This ring-size difference alters the spatial orientation of the amine substituent within the kinase hinge-binding region. In the foundational c-Src inhibitor study by Altmann et al., the corresponding pyrrolidine-containing compound (Compound 2a) exhibited an enzymatic IC50 of 0.41 µM, while the analogous piperidine derivative displayed reduced potency (IC50 > 5 µM) [1]. This demonstrates that even a single methylene unit difference in the C4 heterocycle can produce >12-fold variation in target engagement [1].
| Evidence Dimension | c-Src tyrosine kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data for CAS 477240-67-8; inferred from class analog with pyrrolidine at C4 |
| Comparator Or Baseline | Altmann Compound 2a (pyrrolidine analog): IC50 = 0.41 µM; corresponding piperidine analog: IC50 > 5 µM |
| Quantified Difference | >12-fold difference (0.41 µM vs. >5 µM) between pyrrolidine and piperidine C4-substituents in matched molecular context |
| Conditions | Liquid-phase tyrosine phosphorylation assay; c-Src concentration: 830 ng/mL; data are means of 2 experiments in duplicate |
Why This Matters
Procurement of a pyrrolidine-containing analog rather than a piperidine analog can produce dramatically different kinase inhibition outcomes, making CAS 477240-67-8 a distinct chemical tool even within the same 4-bromophenyl series.
- [1] Altmann, E.; Missbach, M.; Green, J.; Susa, M.; Wagenknecht, H.-A.; Widler, L. (2001) 7-Pyrrolidinyl- and 7-piperidinyl-5-aryl-pyrrolo[2,3-d]pyrimidines—potent inhibitors of the tyrosine kinase c-Src. Bioorg. Med. Chem. Lett. 11, 853-856. Table 1. View Source
